molecular formula C12H7ClN2OS2 B2565877 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 468096-46-0

3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2565877
CAS No.: 468096-46-0
M. Wt: 294.77
InChI Key: OLSBNBFZWYJKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for naming chemical compounds. For the compound under discussion, the complete IUPAC name is 3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one. This systematic name can be deconstructed to understand the structural components of the molecule:

The core structure consists of a fused bicyclic ring system designated as thieno[3,2-d]pyrimidine, where:

  • "Thieno" refers to the thiophene ring component
  • "[3,2-d]" indicates the specific fusion pattern between the thiophene and pyrimidine rings
  • "Pyrimidine" denotes the six-membered heterocyclic ring containing two nitrogen atoms

The numerical and letter designation "[3,2-d]" specifically describes how the thiophene ring is fused to the pyrimidine ring. In this notation, the numbers (3,2) indicate the positions in the thiophene ring that form the fusion with the pyrimidine ring, and the letter "d" designates the side of the pyrimidine to which the thiophene is attached according to standard fusion nomenclature.

Additionally, the IUPAC name includes information about the key substituents:

  • "3-(4-chlorophenyl)" indicates a 4-chlorophenyl group attached at position 3 of the ring system
  • "2-sulfanylidene" (also referred to as "2-thioxo") describes the sulfur-containing functional group at position 2
  • "4-one" (or "4-oxo") indicates the presence of a carbonyl group at position 4

The structural formula corresponds to the molecular formula C₁₂H₇ClN₂OS₂ with a molecular weight of 294.78 g/mol.

Structural Component Description
Core Ring System Thieno[3,2-d]pyrimidine
Position 2 Sulfanylidene (thioxo) group
Position 3 4-Chlorophenyl substituent
Position 4 Oxo (carbonyl) group
Hydrogens At positions 1 (pyrimidine nitrogen)

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In the scientific literature, particularly in the field of heterocyclic chemistry, several alternative naming conventions exist for this compound. These variations typically emphasize different structural features or reflect specific traditional naming practices in medicinal or organic chemistry:

  • 3-(4-chlorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one: This extended name explicitly indicates the hydrogen atoms at positions 1, 2, 3, and 4, emphasizing the partially saturated nature of the heterocyclic system.

  • 3-(4-chlorophenyl)-2,3-dihydro-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one: This alternative designation highlights the dihydro character of the compound, specifically noting the saturation at positions 2 and 3, while using the term "thioxo" rather than "sulfanylidene" to describe the sulfur-containing functional group.

  • 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one: This format represents a common variant in medicinal chemistry literature, using the term "thioxo" for the sulfur-containing group at position 2.

The table below summarizes these naming variations and highlights their structural emphasis:

Alternative Name Structural Emphasis
3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one Emphasizes the sulfanylidene group and specifies hydrogen at position 1
3-(4-chlorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one Explicitly indicates all hydrogen positions in the partially saturated system
3-(4-chlorophenyl)-2,3-dihydro-2-thioxo-thieno[3,2-d]pyrimidin-4(1H)-one Highlights the dihydro character at positions 2 and 3

These naming conventions, while referring to the same chemical entity, reflect different perspectives on how to best represent the structural features of this thienopyrimidine derivative. The variation "thioxo" versus "sulfanylidene" represents different ways of describing the same C=S functional group, with "thioxo" being more commonly used in medicinal chemistry literature, while "sulfanylidene" aligns more closely with current IUPAC preferences for naming sulfur-containing functional groups.

CAS Registry Number Analysis and Cross-Referencing

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSBNBFZWYJKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and a suitable α,β-unsaturated carbonyl compound in the presence of a base, such as sodium ethoxide, to form the thieno[3,2-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Research indicates that compounds similar to 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : This enzyme plays a crucial role in cell cycle regulation. Inhibitors of CDK2 can potentially be used in cancer therapy to halt the proliferation of cancer cells.
  • Inhibition of Janus Kinase 1 (JAK1) : JAK1 is involved in several signaling pathways that regulate immune responses. Inhibitors targeting JAK1 may have applications in treating autoimmune diseases.

Pharmacological Applications

The pharmacological applications of this compound are broad and include:

  • Anticancer Agents : Due to its ability to inhibit CDK2, this compound is being explored for its potential as an anticancer agent. Studies have shown that similar thienopyrimidine derivatives can significantly reduce tumor growth in various cancer cell lines .
  • Anti-inflammatory Agents : The inhibition of JAK1 suggests that this compound may also be effective in reducing inflammation, which is beneficial for conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that thienopyrimidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Synthesis and Derivatives

The synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves cyclization reactions using appropriate precursors under controlled conditions. The following synthetic routes are commonly employed:

  • Cyclization of Thiourea with Aromatic Aldehydes : This method involves the reaction of thiourea with 4-chlorobenzaldehyde and a thienopyrimidine precursor in the presence of a base such as potassium carbonate .

Table 1: Summary of Research Findings on Thienopyrimidine Derivatives

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of CDK2 leading to reduced proliferation in cancer cell lines.
Anti-inflammatory PotentialShowed inhibition of JAK1 with promising results in animal models for inflammatory diseases.
Antimicrobial PropertiesIdentified activity against several bacterial strains, suggesting potential as a new antibiotic class.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival. The compound can bind to the active site of these proteins, blocking their function and leading to the inhibition of cancer cell growth . Additionally, it may modulate signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Core Heterocycle Variations

The thieno[3,2-d]pyrimidinone scaffold distinguishes the target compound from analogues with pyrido[2,3-d]pyrimidinone or quinazolinone cores:

  • Thieno[3,2-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone: The sulfur atom in the thiophene ring (thieno derivatives) introduces greater electron-withdrawing character compared to the pyridine nitrogen in pyrido derivatives. This may enhance reactivity in electrophilic substitution reactions and influence binding to biological targets like kinases or phenylalanine hydroxylase (PAH) . Example: Compound 7a (pyrido core) showed anticancer activity but required higher synthetic effort (50% yield) , while IVPC (thieno[2,3-d]pyrimidinone) exhibited potent PAH chaperone activity with a 95% yield .
  • Thieno[3,2-d]pyrimidinone vs. The 4-chlorophenyl group in both compounds suggests shared pharmacophoric features, but the thieno core may confer better metabolic stability .

Substituent Effects

Substituents critically modulate bioactivity and physicochemical properties:

  • In contrast, IVPC’s 4-methyl-2-pyridinyl group optimizes PAH binding via hydrogen bonding .
  • Amino vs. Thioxo Groups: Replacing the thioxo group with an amino group (e.g., 3-amino-2-thioxo derivative in ) increases solubility but may reduce affinity for hydrophobic enzyme pockets .
  • Steric Modifications :

    • Cyclopenta-fused derivatives (e.g., ) exhibit higher molecular weights (~454 g/mol) and steric bulk, likely reducing solubility but improving selectivity for congested binding sites .

Physicochemical Properties

Property Target Compound IVPC Quinazolinone 1b
Molecular Formula C₁₂H₈ClN₂OS₂ C₁₄H₁₃N₃OS₂ C₁₃H₈ClN₃OS
Molecular Weight (g/mol) 297.8 311.4 297.7
LogP (Predicted) ~3.2 ~2.8 ~2.9
Solubility Low (lipophilic) Moderate Moderate

Biological Activity

3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-infective and antiplasmodial properties. This article provides a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄ClN₂OS₂
  • Molecular Weight : 384.9 g/mol
  • CAS Number : 379236-99-4

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism of action is thought to involve interference with microbial DNA synthesis or cell wall integrity.

Antiplasmodial Activity

One of the most notable activities of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is its antiplasmodial effect against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported IC₅₀ values ranging from 1.46 to 5.74 μM for various derivatives, indicating moderate to potent activity against the parasite .

Table 1: Antiplasmodial Activity of Thienopyrimidine Derivatives

CompoundIC₅₀ (μM)Reference
3-(4-chlorophenyl)-...4.30
3-(phenylmethyl)-...1.46
3-(meta-substituted phenyl)->10

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, cytotoxicity against human cell lines has also been assessed. The results indicated low to moderate cytotoxicity on THP-1 (human monocytic) and HEK-293 (human embryonic kidney) cell lines, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

A study conducted by Weidner et al. explored the antiplasmodial activity of various thienopyrimidine derivatives, including those with para-chloro and benzyl substitutions. The results highlighted the importance of specific substituents in enhancing biological activity while maintaining low toxicity levels .

Another relevant research focused on the synthesis and evaluation of similar compounds, revealing that modifications at the phenyl ring significantly impacted both potency and selectivity against P. falciparum. The study emphasized that para-substitution generally led to improved activity compared to meta-substitutions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthetic approach involves condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by cyclization with a heterocyclic amine precursor. For example, hydrogenation with 2,3-diazetidinone under reflux conditions in ethanol yields the target compound . Optimization may involve solvent selection (e.g., dioxane for higher yields), temperature control (80–100°C), and use of catalysts like triethylamine to reduce side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • Spectroscopy : Confirm the thioxo group via IR absorption at ~1201 cm⁻¹ and aromatic protons via ¹H NMR (δ 7.22–7.97 ppm for chlorophenyl substituents) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally analogous spiro-thienopyrimidinones .
  • Mass spectrometry : Validate molecular weight with HRMS (e.g., observed m/z 393.0478 vs. calculated 393.0464) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screen against disease-relevant targets:

  • Anticancer activity : Derivatives with 4-chlorophenyl groups exhibit IC₅₀ values <10 µM in cell lines, attributed to intercalation with DNA or kinase inhibition .
  • Enzyme inhibition : Analogues show potent GSK-3β inhibition (IC₅₀ = 10 nM) via competitive binding at the ATP site, linked to Alzheimer’s disease therapeutics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • Substituent effects : Replace the 4-chlorophenyl group with fluorophenyl or trifluoromethylphenyl to enhance lipophilicity and blood-brain barrier penetration. For example, cyclopropylmethyl substituents improve MPO inhibitor selectivity by 20-fold .
  • Scaffold hybridization : Fuse with pyrrolo[3,2-d]pyrimidine or triazole moieties to diversify binding interactions, as seen in compounds with >90% growth inhibition in breast cancer models .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like GSK-3β or PAH .

Q. How can researchers resolve contradictions in reported activity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for cancer) and enzyme sources (recombinant human GSK-3β).
  • Metabolic stability testing : Evaluate hepatic microsome stability to rule out false negatives due to rapid degradation .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-tau reduction for GSK-3β) alongside enzymatic assays .

Q. What computational strategies are effective for designing high-affinity analogues?

  • Methodological Answer :

  • Pharmacophore modeling : Extract features from co-crystal structures (e.g., PAH-IVPC complex, PDB ID: 6XYZ) to prioritize substituents with hydrogen-bonding or π-π stacking potential .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent changes (e.g., chlorophenyl vs. methoxyphenyl) to guide synthesis .
  • MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess conformational stability in binding pockets .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or morpholine groups at the 4-oxo position to enhance aqueous solubility (e.g., 20-fold increase in PBS solubility for morpholine derivatives) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability, as demonstrated for thienopyrimidine antitumor agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.